N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-isobutyloxalamide
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Description
N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-isobutyloxalamide, also known as ETOX, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Video-Based Whiteboard Reading and Chemical Synthesis
The study by Wienecke, Fink, and Sagerer (2005) outlines the synthesis of 1,4-Dihydro-2H-isoquinoline derivatives, emphasizing their application in coronary circulation treatment and anti-arrhythmic action due to their activity on the coronary circulation. This research might suggest potential avenues for exploring the cardiovascular effects of related compounds (Wienecke, Fink, & Sagerer, 2005).
Antibiotic Discovery from Janibacter Limosus
Asolkar et al. (2004) discovered a new tetrahydroquinoline antibiotic, helquinoline, from Janibacter limosus, highlighting the antimicrobial potential of tetrahydroquinoline derivatives. This research underscores the relevance of such compounds in developing new antibiotics (Asolkar, Schröder, Heckmann, Lang, Wagner-Döbler, & Laatsch, 2004).
Catalysis and Polymerization
Zhang, Hao, Sun, and Redshaw (2011) explored the use of tetrahydroquinolinylidene ligands in ethylene polymerization, revealing the importance of these compounds in catalytic processes and polymer production. This indicates the potential for tetrahydroquinoline derivatives in industrial applications and material science (Zhang, Hao, Sun, & Redshaw, 2011).
Novel Isoquinoline Ring Synthesis
Barr, Dyke, and Quessy (1983) developed a new synthesis for the isoquinoline ring, which may provide insights into novel synthetic pathways for producing complex organic compounds, including those related to N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-isobutyloxalamide (Barr, Dyke, & Quessy, 1983).
Chemotherapy and Antimalarial Agents
Research on reduced 8-aminoquinoline analogues as potential antimalarial agents by Carroll, Blackwell, Philip, and Twine (1976) showcases the therapeutic applications of tetrahydroquinoline derivatives in combating malaria, reflecting the broad spectrum of biological activities these compounds can exhibit (Carroll, Blackwell, Philip, & Twine, 1976).
properties
IUPAC Name |
N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2-methylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-4-22-11-5-6-16-12-15(7-8-17(16)22)9-10-20-18(23)19(24)21-13-14(2)3/h7-8,12,14H,4-6,9-11,13H2,1-3H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HENUIWPKUZNFIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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